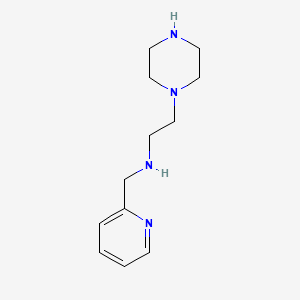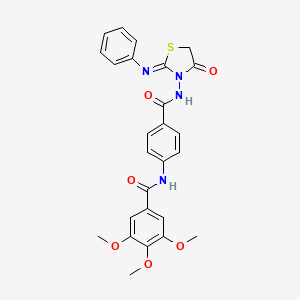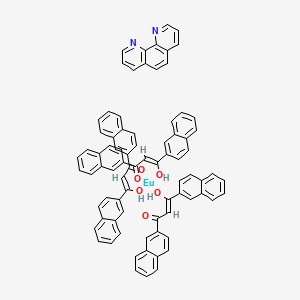
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- typically involves multiple steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form benzoxazinones.
Substitution Reactions: The benzoxazinones are then treated with appropriate reagents to introduce the 2-phenyl and 8-iodo substituents.
Hydroxyphenyl Ethylation: Finally, the 2-(2,5-dihydroxyphenyl)ethyl group is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: A simpler quinazolinone derivative with similar biological activities.
2,5-Dihydroxyphenyl Acetic Acid Derivatives: Compounds with similar hydroxyphenyl groups and biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Propriétés
Numéro CAS |
86804-53-7 |
|---|---|
Formule moléculaire |
C22H17IN2O3 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
3-[2-(2,5-dihydroxyphenyl)ethyl]-8-iodo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H17IN2O3/c23-18-8-4-7-17-20(18)24-21(14-5-2-1-3-6-14)25(22(17)28)12-11-15-13-16(26)9-10-19(15)27/h1-10,13,26-27H,11-12H2 |
Clé InChI |
UJXIFAILOUCABL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3I)C(=O)N2CCC4=C(C=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


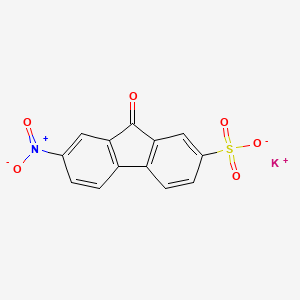
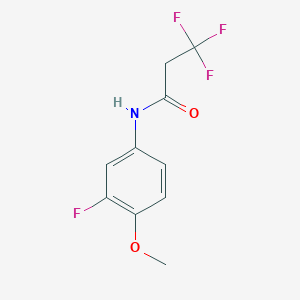
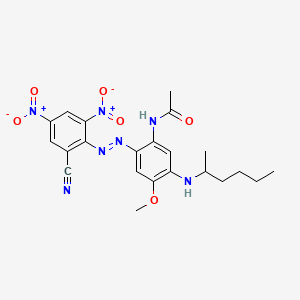

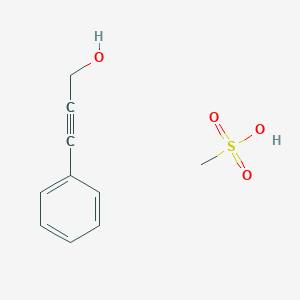
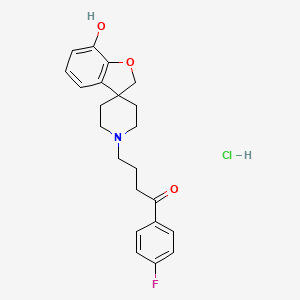
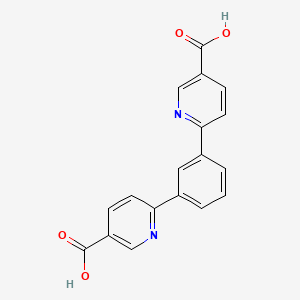
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
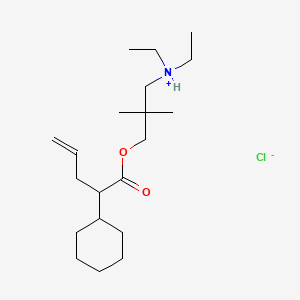
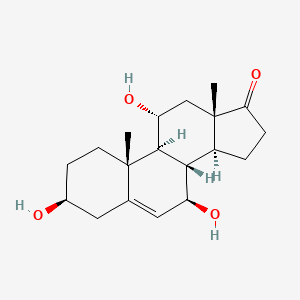
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
